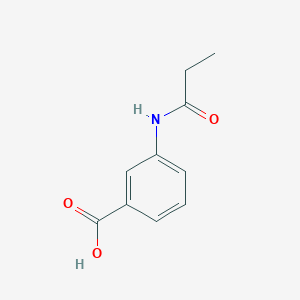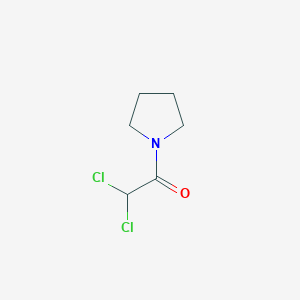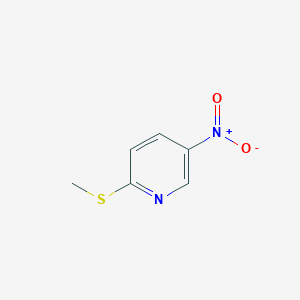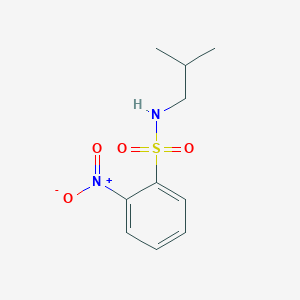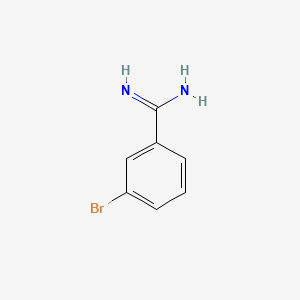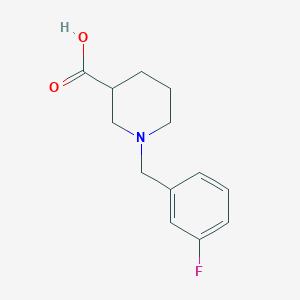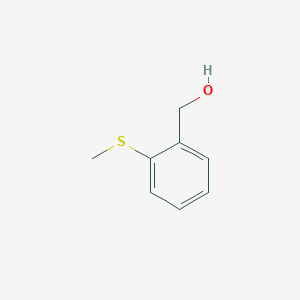
(2-Methylsulfanylphenyl)methanol
概要
説明
科学的研究の応用
Catalytic Applications
A study by Li et al. (2012) explores the use of methanol as a methylating agent in the direct N-monomethylation of aromatic primary amines. This process is significant for its broad substrate scope, low catalyst loading, and high selectivity, showcasing methanol's versatility in organic synthesis (Feng Li et al., 2012).
Methanol in Industrial Biotechnology
Research by Schrader et al. (2009) highlights methanol's potential in bioprocess technology with methylotrophic bacteria. These organisms can convert methanol into single-cell protein and other chemicals, demonstrating methanol's role as an alternative carbon source for biotechnological applications (J. Schrader et al., 2009).
Methanol as a Feedstock for Chemical Production
Whitaker et al. (2017) engineered Escherichia coli to utilize methanol for the production of specialty chemicals, such as naringenin. This study exemplifies the potential of methanol as a substrate for biological production, leveraging its energy and electron content for microbial growth and product synthesis (W. B. Whitaker et al., 2017).
Methanol Production and Utilization
A review by Dalena et al. (2018) provides an overview of methanol production processes and its applications, including its use as a clean-burning fuel and as a building block for more complex chemicals. The conversion of CO2 to methanol is highlighted as a method to reduce CO2 emissions, underscoring methanol's environmental benefits (F. Dalena et al., 2018).
Synthetic Methylotrophy
Antoniewicz (2019) discusses advances in engineering non-native methylotrophs, such as Escherichia coli and Corynebacterium glutamicum, to utilize methanol for growth and chemical production. This synthetic methylotrophy represents a promising approach for the biotechnological exploitation of methanol (M. Antoniewicz, 2019).
特性
IUPAC Name |
(2-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHMKGIVLYBEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393563 | |
| Record name | (2-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33384-77-9 | |
| Record name | (2-methylsulfanylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


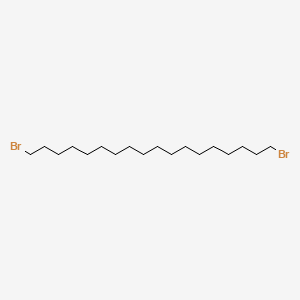
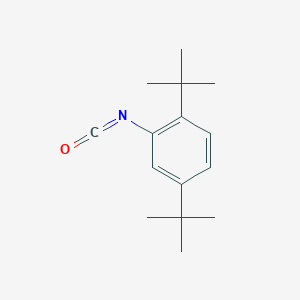
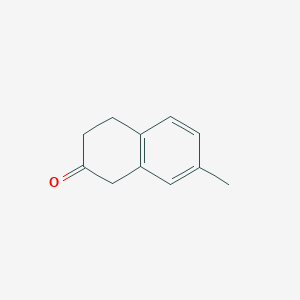
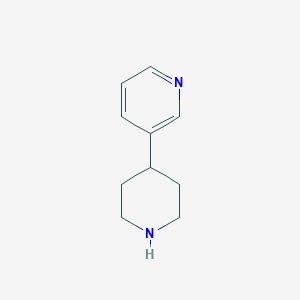

![4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1598411.png)
